4-{[4-(Piperidin-1-ylsulfonyl)phenyl]carbamoyl}phenyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[4-(PIPERIDINE-1-SULFONYL)PHENYL]CARBAMOYL}PHENYL ACETATE is a complex organic compound that features a piperidine sulfonyl group attached to a phenyl ring, which is further connected to a carbamoyl group and phenyl acetate
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(PIPERIDINE-1-SULFONYL)PHENYL]CARBAMOYL}PHENYL ACETATE typically involves multi-step organic reactions. One common method includes the initial formation of the piperidine sulfonyl phenyl intermediate, followed by the introduction of the carbamoyl group and subsequent esterification to form the phenyl acetate. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for temperature, pressure, and pH control is common to maintain consistency and efficiency in production. Purification processes such as recrystallization, distillation, and chromatography are employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
4-{[4-(PIPERIDINE-1-SULFONYL)PHENYL]CARBAMOYL}PHENYL ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the phenyl rings or the piperidine nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
4-{[4-(PIPERIDINE-1-SULFONYL)PHENYL]CARBAMOYL}PHENYL ACETATE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{[4-(PIPERIDINE-1-SULFONYL)PHENYL]CARBAMOYL}PHENYL ACETATE involves its interaction with specific molecular targets. The piperidine sulfonyl group can interact with enzymes or receptors, modulating their activity. The compound may also affect signaling pathways and cellular processes, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(PIPERIDINE-1-SULFONYL)PHENOL: Shares the piperidine sulfonyl group but lacks the carbamoyl and phenyl acetate groups.
N-[4-(PIPERIDINE-1-SULFONYL)-PHENYL]-SUCCINAMIC ACID: Contains a similar piperidine sulfonyl phenyl structure with a succinamic acid group.
Uniqueness
4-{[4-(PIPERIDINE-1-SULFONYL)PHENYL]CARBAMOYL}PHENYL ACETATE is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H22N2O5S |
---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
[4-[(4-piperidin-1-ylsulfonylphenyl)carbamoyl]phenyl] acetate |
InChI |
InChI=1S/C20H22N2O5S/c1-15(23)27-18-9-5-16(6-10-18)20(24)21-17-7-11-19(12-8-17)28(25,26)22-13-3-2-4-14-22/h5-12H,2-4,13-14H2,1H3,(H,21,24) |
InChI Key |
GABGURRWYZDQTA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.